molecular formula C15H8N4OS2 B293924 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293924
M. Wt: 324.4 g/mol
InChI Key: BJKGPUOFUJIBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo thiadiazoles and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to specific receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on its specific interaction with enzymes and receptors in the body. This compound has been shown to have anti-inflammatory, analgesic, and anticancer properties. It has also been shown to have antibacterial and antifungal properties. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique properties, such as its mechanism of action, biochemical and physiological effects, and potential applications in various fields. However, there are also limitations to using this compound, such as its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential applications in medicinal chemistry, material science, and biochemistry. Another direction is to study its toxicity and potential side effects in more detail. Additionally, there is a need to develop more efficient and environmentally friendly methods for synthesizing this compound. Finally, there is a need to explore the potential of this compound as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of sodium hydride and DMF (N,N-dimethylformamide) at 80°C. The resulting product is then treated with triethylorthoformate and acetic anhydride to obtain the final product. This method is a one-pot, efficient, and environmentally friendly approach to synthesizing 6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(1-Benzofuran-2-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, it has been used as a probe to study the function of enzymes and receptors.

properties

Molecular Formula

C15H8N4OS2

Molecular Weight

324.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8N4OS2/c1-2-5-10-9(4-1)8-11(20-10)14-18-19-13(12-6-3-7-21-12)16-17-15(19)22-14/h1-8H

InChI Key

BJKGPUOFUJIBLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Origin of Product

United States

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